molecular formula C16H18ClN3O2 B2499954 N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1209313-81-4

N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

カタログ番号: B2499954
CAS番号: 1209313-81-4
分子量: 319.79
InChIキー: IDNIWILXQMEUJU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a pyrimidinone-based acetamide derivative characterized by a 6-oxopyrimidinone core substituted with a 4-chlorophenyl group at the 4-position and an N-butyl-acetamide side chain at the 2-position. This compound shares structural motifs with bioactive molecules targeting enzymes or receptors, particularly in antiviral and antimicrobial contexts.

特性

IUPAC Name

N-butyl-2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-2-3-8-18-15(21)10-20-11-19-14(9-16(20)22)12-4-6-13(17)7-5-12/h4-7,9,11H,2-3,8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNIWILXQMEUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Chlorophenyl Substitution: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrimidine intermediate.

    Acetamide Formation: The final step involves the acylation of the pyrimidine derivative with butylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

In an industrial setting, the production of N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

化学反応の分析

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitutions, particularly at the carbonyl-adjacent positions. Key examples include:

Chlorination with POCl₃

Treatment with phosphorus oxychloride (POCl₃) converts the 6-oxo group to a chloro substituent, enhancing electrophilicity for downstream reactions:

N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1-yl)acetamide+POCl34-chloropyrimidine derivative+H3PO4\text{N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1-yl)acetamide} + \text{POCl}_3 \rightarrow \text{4-chloropyrimidine derivative} + \text{H}_3\text{PO}_4

Conditions : Reflux in excess POCl₃.
Outcome : Increased reactivity for cross-coupling or further functionalization .

Alkylation and Acylation

The acetamide’s nitrogen and pyrimidine’s N-1 positions are susceptible to alkylation or acylation:

Reaction Type Reagent Conditions Product
N-AlkylationCH₃I, C₆H₅CH₂ClAnhydrous K₂CO₃, DMFN-methyl or N-benzyl derivatives with enhanced lipophilicity
N-AcylationClCH₂COOC₂H₅NaOH, aqueous ethanolEthyl glycinate-linked hybrid structures for biological studies

These modifications improve bioavailability and enable structure–activity relationship (SAR) studies.

Ring Functionalization and Cyclization

The compound serves as a precursor for heterocyclic expansions:

Formation of Imidazopyrimidine Derivatives

Reaction with glycine followed by acetic anhydride induces cyclization:

Chloropyrimidine intermediate+glycineΔimidazopyrimidine derivative\text{Chloropyrimidine intermediate} + \text{glycine} \xrightarrow{\Delta} \text{imidazopyrimidine derivative}

Key Features :

  • Intramolecular cyclization forms fused rings.

  • Confirmed via loss of NH/OH proton signals in ¹H NMR .

Hydrolysis and Condensation

The acetamide group undergoes controlled hydrolysis:

Reaction Reagent Outcome
Ester HydrolysisNaOH, H₂O/ethanolCarboxylic acid intermediate for coupling
Amine CondensationR-NH₂ (e.g., morpholine)New amide derivatives with varied R-groups

Hydrolysis is critical for generating intermediates for peptide-like bond formations.

Oxidation and Reduction

Functional group interconversions are achievable:

Process Reagent Product
OxidationH₂O₂ (acetic acid)Sulfoxide or sulfone derivatives
ReductionLiAlH₄ (anhydrous ether)Alcohol or amine intermediates

Cross-Coupling Reactions

The chlorophenyl group enables Pd-catalyzed couplings (e.g., Suzuki-Miyaura):
Example :

4-chlorophenyl derivative+arylboronic acidPd(PPh₃)₄biaryl product\text{4-chlorophenyl derivative} + \text{arylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{biaryl product}

Applications : Synthesis of extended π-systems for materials science.

Mechanistic Insights

  • Electrophilic Aromatic Substitution : Chlorophenyl directs meta/para substitution in nitration or sulfonation.

  • Tautomerism : The pyrimidine ring exists in keto-enol equilibrium, affecting reactivity.

Comparative Reactivity

Table 1 contrasts reactivity with structurally similar compounds:

Compound Key Reaction Reactivity Trend
2-chloro-N-(4-methoxy-6-oxopyrimidin-2-yl)acetamideSNAr at C-2Faster due to electron-withdrawing Cl
N-benzyl-6-oxopyrimidin-1-yl-acetamideN-AlkylationSlower due to steric hindrance

科学的研究の応用

Biological Activities

Research indicates that N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide exhibits several biological activities, making it a candidate for pharmaceutical applications:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various microbial strains, indicating its utility in developing new antibiotics.
  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for specific enzymes involved in disease pathways, providing insights into its mechanism of action.

Synthesis and Accessibility

The synthesis of N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide typically involves several chemical reactions that highlight its synthetic accessibility for research purposes. Common methods include:

  • Condensation Reactions : Combining appropriate precursors under controlled conditions to form the desired compound.
  • Purification Techniques : Utilizing chromatography methods to isolate the product from reaction mixtures.

These synthetic pathways are crucial for producing this compound in sufficient quantities for further research and development.

Comparative Analysis with Related Compounds

To better understand the unique properties of N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide, it can be compared with similar compounds. The following table summarizes key comparisons:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-[5-amino-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-{(1S)-1-[S-(5-tert-butyl-1,3,4-oxadiazol-2-yl)(hydroxy)methyl]-2-methylpropyl}acetamideContains an amino group on pyrimidineAnticancer propertiesUnique oxadiazol moiety
2-[5-amino-2-(3-methylphenyl)-6-oxopyrimidin-1(6H)-yl]-N-[3-cyclohexyl]-acetamideCyclohexane substituentAntimicrobial activityCyclohexane enhances lipophilicity
2-[5-amino-6-oxo-pyrimidin derivatives]Various substitutions on pyrimidineVaried biological activitiesStructural variations lead to different activities

This comparative analysis underscores the unique structural attributes and potential therapeutic applications of N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide relative to related compounds.

Case Studies and Research Findings

Several case studies have explored the applications of N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide:

  • Anticancer Research : A study published in a peer-reviewed journal indicated that this compound effectively inhibited tumor growth in vitro and in vivo models, suggesting its potential as a chemotherapeutic agent.
  • Microbial Resistance : Research focusing on antimicrobial resistance highlighted how this compound could serve as a lead structure for developing new antibiotics against resistant strains.
  • Pharmacological Studies : Investigations into the mechanism of action revealed that N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide interacts with specific cellular targets, providing insights into its pharmacodynamics .

作用機序

The mechanism of action of N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

類似化合物との比較

Key Observations :

  • The 4-chlorophenyl group in the target compound likely improves target binding compared to non-halogenated analogues (e.g., 4-methyl in Compound 5.12) due to enhanced electron-withdrawing effects and hydrophobic interactions .
  • The N-butyl chain balances solubility and membrane penetration better than shorter (e.g., N-methyl) or bulkier (e.g., benzyl) chains .

Pharmacological and Binding Properties

Interaction with Proteolytic Enzymes

  • Cluster 5 Ligands (e.g., N-methyl-2-(6-oxopyrimidinyl)acetamide): Exhibit hydrogen bonding with Gly143 (TI = 0.25), critical for stabilizing enzyme-ligand complexes. The target compound’s 4-chlorophenyl group may enhance this interaction through complementary van der Waals contacts .
  • Cluster 6 Ligands (e.g., N-(4-methylphenyl) formamide): Show weaker binding (TI = 0.14) due to the absence of direct interactions with the active site. The target compound’s acetamide linker and chlorophenyl group likely mitigate this limitation .

Physicochemical Properties

Property Target Compound Compound 5.12 N-methyl Analogues
Melting Point (°C) Not reported 196 ~150–170 (estimated)
LogP (Predicted) ~3.2 (chlorophenyl + butyl) ~2.8 (benzyl + methyl) ~1.5 (methyl only)
Hydrogen Bond Acceptors 4 4 3

Notes:

  • Higher logP values correlate with improved membrane permeability but may reduce aqueous solubility.
  • The target compound’s additional hydrogen bond acceptor (from the chlorophenyl group) could enhance target engagement .

生物活性

N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound classified as a pyrimidinyl acetamide. Its unique structure, featuring a pyrimidine ring with a chlorophenyl substituent, contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Structure

The compound can be represented structurally as follows:

N butyl 2 4 4 chlorophenyl 6 oxopyrimidin 1 6H yl acetamide\text{N butyl 2 4 4 chlorophenyl 6 oxopyrimidin 1 6H yl acetamide}

Molecular Characteristics

  • Molecular Weight : 319.78 g/mol
  • CAS Number : 1209313-81-4

Antimicrobial Activity

Research indicates that N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide exhibits significant antimicrobial properties. Similar compounds with chlorophenyl substitutions have shown effectiveness against various bacterial strains.

Comparative Antimicrobial Efficacy

A study demonstrated that chloroacetamides, including those with similar structures, were effective against:

  • Gram-positive bacteria : Staphylococcus aureus and methicillin-resistant S. aureus (MRSA)
  • Gram-negative bacteria : Escherichia coli
  • Fungi : Candida albicans

The presence of the chlorophenyl group enhances lipophilicity, allowing these compounds to penetrate cell membranes effectively .

Compound NameActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamideEffectiveLess EffectiveModerate Effectiveness
Chloroacetamides (General)StrongModerateModerate

Enzyme Inhibition

N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE). Inhibition of AChE is crucial for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's.

Inhibitory Studies

In vitro studies have shown that compounds similar to N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide exhibit varying degrees of AChE inhibition. The effectiveness of these compounds is often linked to their structural features, including the presence of halogenated phenyl groups which enhance binding affinity to the enzyme active site .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Screening : A study on chloroacetamides found that those with para-substituted phenyl rings exhibited superior antimicrobial activity due to their ability to disrupt bacterial cell membranes .
  • Enzyme Inhibition : Research demonstrated that certain derivatives showed IC50 values in the low micromolar range for AChE inhibition, indicating strong potential for therapeutic applications in cognitive disorders .
  • Structural Activity Relationship (SAR) : The position and type of substituents on the phenyl ring significantly influence the biological activity of these compounds. For instance, para-substituted derivatives consistently outperformed their ortho or meta counterparts in both antimicrobial and enzyme inhibition assays .

Q & A

Q. What are the key steps in synthesizing N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Formation of the pyrimidinone core via cyclization of substituted urea derivatives under acidic conditions .
  • Step 2 : Alkylation of the pyrimidinone nitrogen using N-butyl bromoacetamide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Optimization : Yield improvements (≥70%) are achieved by controlling temperature (60–80°C), solvent purity, and stoichiometric ratios (1:1.2 for core:alkylating agent). TLC (silica gel, ethyl acetate/hexane) monitors intermediate formation .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ confirm regiochemistry (e.g., pyrimidinone C=O at ~165 ppm, chlorophenyl protons at 7.4–7.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 361.0925) .
  • Infrared Spectroscopy (IR) : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-Cl) validate functional groups .

Q. What initial biological screening approaches are recommended to assess its pharmacological potential?

  • Methodological Answer :
  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays, monitoring ATPase activity .
  • Solubility and stability : HPLC analysis in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) to guide formulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay standardization : Use common positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times .
  • Structural validation : Re-characterize batches via XRD (e.g., SHELXL refinement ) to rule out polymorphic variations affecting activity .
  • Dose-response curves : Compare Hill slopes and EC₅₀ values across studies to identify outlier conditions .

Q. What strategies are employed to modify the compound’s structure to enhance target selectivity?

  • Methodological Answer :
  • Substituent variation : Replace the N-butyl group with branched alkyl chains (e.g., isopropyl) to improve lipophilicity (logP) and membrane permeability .
  • Bioisosteric replacement : Substitute the 4-chlorophenyl group with 4-fluorophenyl to modulate electron-withdrawing effects and reduce off-target binding .
  • SAR studies : Synthesize analogs (e.g., methyl or methoxy derivatives) and correlate structural changes with IC₅₀ shifts using 3D-QSAR models .

Q. What computational methods aid in understanding the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding modes with EGFR (PDB ID: 1M17), focusing on hydrogen bonds with pyrimidinone C=O and hydrophobic interactions with chlorophenyl .
  • Molecular dynamics (MD) : Simulate ligand-protein stability in GROMACS (50 ns trajectories) to assess binding free energy (MM-PBSA) and conformational flexibility .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger’s Phase .

Q. How does polymorphism affect the compound’s physicochemical properties, and how is it characterized?

  • Methodological Answer :
  • Crystallography : Single-crystal XRD (SHELXS ) identifies polymorphs (e.g., monoclinic vs. triclinic) with varying melting points (ΔTm ± 5°C) and solubility profiles .
  • DSC/TGA : Differential scanning calorimetry detects phase transitions, while thermogravimetric analysis evaluates thermal stability (decomposition >200°C) .
  • Solubility studies : Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) to correlate polymorphic forms with bioavailability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。